
1-Chloro-2,2-difluoroethenyl-tributyltin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,2-difluoroethenyl-tributyltin is an organotin compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a tin atom bonded to a 1-chloro-2,2-difluoroethenyl group and three butyl groups. Its unique structure imparts specific chemical properties that make it valuable for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 1-chloro-2,2-difluoroethenyl-tributyltin typically involves the reaction of tributyltin chloride with 1-chloro-2,2-difluoroethylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-Chloro-2,2-difluoroethenyl-tributyltin undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in coupling reactions to form more complex organotin compounds.
Common reagents used in these reactions include halogens, organometallic reagents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,2-difluoroethenyl-tributyltin has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-chloro-2,2-difluoroethenyl-tributyltin involves its interaction with molecular targets and pathways within a system. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,2-difluoroethenyl-tributyltin can be compared with other similar organotin compounds, such as:
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
- 1,1-Dichloro-2,2-difluoroethylene
- 2-Chloro-1,1-difluoroethane
These compounds share some structural similarities but differ in their specific chemical properties and applications
Eigenschaften
CAS-Nummer |
214422-68-1 |
|---|---|
Molekularformel |
C14H27ClF2Sn |
Molekulargewicht |
387.52 g/mol |
IUPAC-Name |
tributyl-(1-chloro-2,2-difluoroethenyl)stannane |
InChI |
InChI=1S/3C4H9.C2ClF2.Sn/c3*1-3-4-2;3-1-2(4)5;/h3*1,3-4H2,2H3;; |
InChI-Schlüssel |
NGQIDMYSUKWNSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



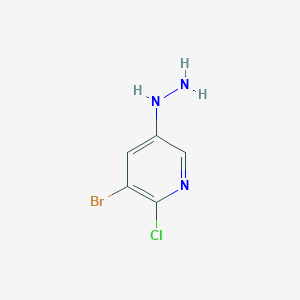


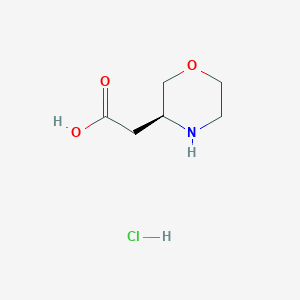
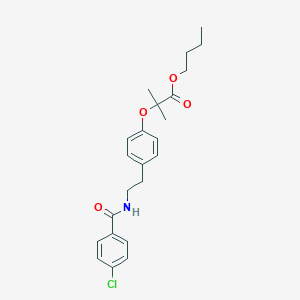
![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)

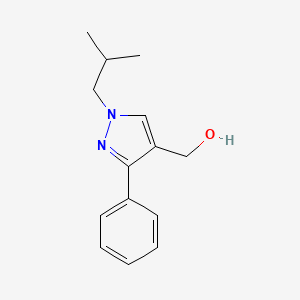
![N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide](/img/structure/B13425695.png)
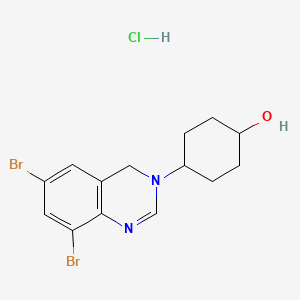
![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)
![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B13425715.png)
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13425716.png)
